(2E)-2-(1,3-Benzothiazol-2-YL)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enenitrile
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Overview
Description
(2E)-2-(1,3-Benzothiazol-2-YL)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enenitrile is a complex organic compound that features a benzothiazole ring and a pyrido[1,2-A]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-Benzothiazol-2-YL)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and pyrido[1,2-A]pyrimidine intermediates, followed by their coupling through a condensation reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1,3-Benzothiazol-2-YL)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
(2E)-2-(1,3-Benzothiazol-2-YL)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-Benzothiazol-2-YL)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Thiourea-based compounds: These compounds share some functional groups and are used in similar applications.
Uniqueness
What sets (2E)-2-(1,3-Benzothiazol-2-YL)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enenitrile apart is its unique combination of the benzothiazole and pyrido[1,2-A]pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C25H16N4O2S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C25H16N4O2S/c1-16-8-7-13-29-22(16)28-23(31-18-9-3-2-4-10-18)19(25(29)30)14-17(15-26)24-27-20-11-5-6-12-21(20)32-24/h2-14H,1H3/b17-14+ |
InChI Key |
CXBLNIJJQNJIJW-SAPNQHFASA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)OC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C3=NC4=CC=CC=C4S3)OC5=CC=CC=C5 |
Origin of Product |
United States |
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